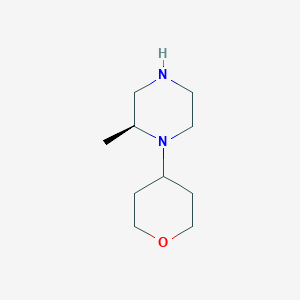
(2S)-2-methyl-1-(oxan-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine is a chiral compound that features a piperazine ring substituted with a methyl group and a tetrahydro-2H-pyran moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperazine and tetrahydro-2H-pyran rings makes it a versatile building block for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methylpiperazine and tetrahydro-2H-pyran-4-carboxaldehyde.
Condensation Reaction: The (S)-2-methylpiperazine is reacted with tetrahydro-2H-pyran-4-carboxaldehyde under acidic or basic conditions to form the desired product. Commonly used acids include hydrochloric acid or sulfuric acid, while bases like sodium hydroxide or potassium carbonate can also be employed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine.
Industrial Production Methods: In an industrial setting, the synthesis of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxides of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine.
Reduction: Reduced derivatives with hydrogenated piperazine or pyran rings.
Substitution: Alkylated or acylated derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The tetrahydro-2H-pyran moiety may enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Methylpiperazine: Lacks the tetrahydro-2H-pyran moiety, resulting in different chemical and biological properties.
Tetrahydro-2H-pyran-4-ylmethylamine: Contains the tetrahydro-2H-pyran ring but lacks the piperazine structure.
(S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine: Similar structure but with an ethanamine group instead of a piperazine ring.
Uniqueness: (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine is unique due to the combination of the piperazine and tetrahydro-2H-pyran rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
(2S)-2-methyl-1-(oxan-4-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-9-8-11-4-5-12(9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
MZZOCMUNKIDOHC-VIFPVBQESA-N |
Isomerische SMILES |
C[C@H]1CNCCN1C2CCOCC2 |
Kanonische SMILES |
CC1CNCCN1C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


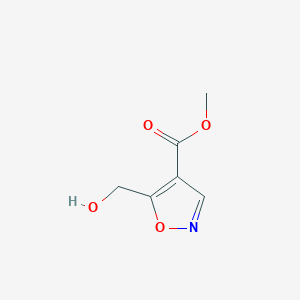
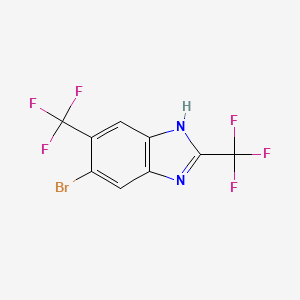
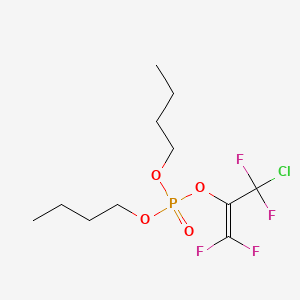

![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)
![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)
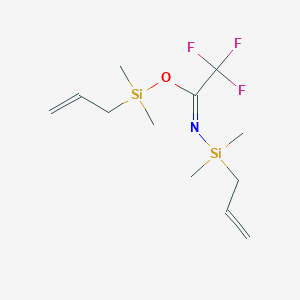


![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)
![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)
![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)

